Urea, N-(4-chloro-2-(sulfooxy)phenyl)-N-(3,4-dichlorophenyl)-
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Overview
Description
2'-sulfooxytriclocarban is a phenylurea that is urea substituted by 4-chloro-2-sulfooxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.
Scientific Research Applications
1. Plant Growth and Development
Urea derivatives, including the specified compound, are recognized for their significant role in plant biology. They are identified as synthetic compounds that function as positive regulators of cell division and differentiation. Specifically, certain urea derivatives exhibit cytokinin-like activity, which is pivotal for plant growth and morphogenesis. These compounds are instrumental in in vitro plant studies, contributing to the enhancement of adventitious root formation and overall plant development (Ricci & Bertoletti, 2009).
2. Anti-Cancer Potential
Research indicates that symmetrical and non-symmetrical N,N'-diarylureas, a category which includes the specific urea compound , possess promising anti-cancer properties. These compounds are known to activate certain cellular mechanisms, reducing the proliferation of cancer cells. This class of compounds has been identified as potential leads for the development of target-specific, non-toxic anti-cancer agents (Denoyelle et al., 2012).
3. Antimycobacterial Activity
Urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. The chemical structure of these compounds, including the specified urea compound, allows for a range of interactions with biological targets, making them potential candidates for the design of novel drugs against this re-emerging pathogen (Scozzafava et al., 2001).
4. Environmental Analysis
The compound is also relevant in environmental sciences, particularly in the analysis of aquatic samples. It is recognized for its use as an antibacterial additive in personal care products. The presence and concentration of this compound in water resources can be determined through advanced analytical techniques, highlighting its significance in environmental monitoring and assessment (Halden & Paull, 2004).
Properties
CAS No. |
62950-30-5 |
---|---|
Molecular Formula |
C13H9Cl3N2O5S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
[5-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H9Cl3N2O5S/c14-7-1-4-11(12(5-7)23-24(20,21)22)18-13(19)17-8-2-3-9(15)10(16)6-8/h1-6H,(H2,17,18,19)(H,20,21,22) |
InChI Key |
QQNKOSWYTHSEOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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